Product packaging for 6-Phenylquinazolin-4(3H)-one(Cat. No.:CAS No. 206190-28-5)

6-Phenylquinazolin-4(3H)-one

Cat. No.: B1497179
CAS No.: 206190-28-5
M. Wt: 222.24 g/mol
InChI Key: ZQYGHFBZNVXDQB-UHFFFAOYSA-N
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Description

6-Phenylquinazolin-4(3H)-one is a synthetically versatile nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. It serves as a key pharmacophore for developing novel therapeutic agents, with published studies highlighting its particular value in anticancer investigations. The core quinazolin-4(3H)-one scaffold is recognized for its ability to inhibit crucial tyrosine kinase enzymes involved in cancer cell signaling and proliferation. Research indicates that derivatives based on this structure exhibit potent cytotoxic activity against a diverse panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), ovarian carcinoma (A2780), liver (HepG-2), and colorectal (HCT-116) cancers . The compound's research utility stems from its potential to act as a multi-tyrosine kinase inhibitor, specifically targeting key receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of these pathways can disrupt critical processes in oncogenesis, including uncontrolled cell proliferation and tumor angiogenesis . Beyond its prominent application in oncology research, the this compound structure serves as a privileged scaffold in other research domains. Its fused heterocyclic system, incorporating multiple hydrogen bond acceptors and donors, allows it to interact with various biological targets. This has led to its exploration in other areas, such as antimicrobial research . Notice for Researchers: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O B1497179 6-Phenylquinazolin-4(3H)-one CAS No. 206190-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-12-8-11(10-4-2-1-3-5-10)6-7-13(12)15-9-16-14/h1-9H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYGHFBZNVXDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621372
Record name 6-Phenylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206190-28-5
Record name 6-Phenylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Phenylquinazolin 4 3h One and Its Derivatives

Established Synthetic Routes to the Quinazolin-4(3H)-one Nucleus

The construction of the fundamental quinazolin-4(3H)-one ring system is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. Two of the most common and versatile approaches involve the use of anthranilic acid derivatives and 2-aminobenzamides as key starting materials.

Condensation Reactions with Anthranilic Acid Derivatives

A classical and widely employed method for the synthesis of the quinazolin-4(3H)-one core involves the condensation of anthranilic acid or its derivatives with a variety of reagents. In a typical procedure, anthranilic acid is reacted with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an N-acylanthranilic acid intermediate. This intermediate is then cyclized, often through the use of a dehydrating agent like acetic anhydride, to yield a benzoxazinone (B8607429). Subsequent reaction of the benzoxazinone with ammonia (B1221849) or a primary amine leads to the formation of the desired quinazolin-4(3H)-one. nih.gov

For instance, substituted anthranilic acids can be condensed with chloro-acyl chlorides to prepare various quinazolinone derivatives. nih.gov The reaction of 5-bromoanthranilic acid with acetic anhydride yields 6-bromo-2-methyl-3,1-benzoxazinone, a key intermediate. nih.gov This benzoxazinone can then be treated with different substituted anilines under reflux conditions to afford 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones. nih.gov

Another variation involves the Niementowski reaction, where anthranilic acid is heated with formamide (B127407) to produce the quinazolin-4(3H)-one skeleton. researchgate.net This method, while straightforward, can sometimes require harsh conditions and may not be suitable for sensitive substrates.

Cyclization Reactions of 2-Aminobenzamides

An alternative and highly effective strategy for the synthesis of quinazolin-4(3H)-ones is the cyclization of 2-aminobenzamides with various carbonyl-containing compounds. This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents at the C-2 position of the quinazolinone ring.

A common method involves the condensation of 2-aminobenzamide (B116534) with aldehydes or ketones. rsc.org For example, a green and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones via a visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. rsc.orgnih.gov This reaction often proceeds in the presence of a photocatalyst and an oxidant. nih.gov Similarly, molecular iodine can catalyze the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones. nih.gov

Furthermore, palladium-catalyzed multicomponent reactions have emerged as powerful tools for constructing the quinazolin-4(3H)-one core from 2-aminobenzamides and aryl halides. mdpi.com These reactions often involve the insertion of carbon monoxide or isocyanide to build the pyrimidine (B1678525) ring. mdpi.com

Targeted Synthesis of 6-Phenylquinazolin-4(3H)-one

The direct synthesis of this compound requires specific strategies to introduce the phenyl group at the desired C-6 position of the quinazolinone core. This is most commonly achieved through a two-step process involving the preparation of a C-6 functionalized quinazolinone precursor followed by a cross-coupling reaction.

Strategies for Phenyl Moiety Incorporation at the C-6 Position

The key strategy for incorporating a phenyl group at the C-6 position of the quinazolin-4(3H)-one ring is the synthesis of a 6-halo-quinazolin-4(3H)-one intermediate, which can then undergo a transition-metal catalyzed cross-coupling reaction. The halogen atom at the C-6 position serves as a handle for the subsequent introduction of the phenyl group.

The synthesis of these 6-halo precursors typically starts from a correspondingly substituted anthranilic acid. For example, 5-bromoanthranilic acid can be used as a starting material to synthesize 6-bromo-quinazolin-4(3H)-one derivatives. nih.govmediresonline.org The reaction of 5-bromoanthranilic acid with N-bromosuccinimide (NBS) in acetonitrile (B52724) can afford 2-amino-5-bromobenzamide, which is a precursor for 6-bromo-quinazolin-4(3H)-ones. nih.gov

Direct halogenation of the pre-formed quinazolin-4(3H)-one ring is also a viable method. For instance, 3-amino-2-methylquinazolin-4(3H)-one can be treated with iodine monochloride or bromine in acetic acid to yield the corresponding 6-iodo or 6-bromo derivatives in high yields. semanticscholar.org This approach offers a straightforward route to the required halogenated intermediates without the need for a catalyst and under mild conditions. semanticscholar.org

The choice of halogen (iodine or bromine) can be crucial for the efficiency of the subsequent cross-coupling step, with iodides generally being more reactive than bromides.

Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

The Suzuki cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds and is the primary technique for introducing a phenyl group at the C-6 position of a quinazolin-4(3H)-one. This reaction involves the palladium-catalyzed coupling of a 6-halo-quinazolin-4(3H)-one with a phenylboronic acid derivative. orientjchem.org

A typical procedure involves the reaction of a 6-iodo- or 6-bromo-quinazolin-4(3H)-one with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate. orientjchem.org The reaction can be carried out under conventional heating or accelerated using microwave irradiation, which often leads to shorter reaction times and improved yields. orientjchem.org

For example, 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one has been successfully coupled with various aryl boronic acids, including phenylboronic acid, to afford the corresponding 6-aryl-quinazolin-4(3H)-ones in excellent yields. orientjchem.org The reaction conditions, including the choice of solvent, base, and catalyst, can be optimized to maximize the yield of the desired this compound. orientjchem.org

The following table summarizes representative examples of Suzuki cross-coupling reactions for the synthesis of 6-aryl-quinazolin-4(3H)-ones.

6-Halo-quinazolinone PrecursorAryl Boronic AcidCatalystBaseSolventYield (%)
6-Iodo-3-methyl-2-phenyl-quinazolin-4(3H)-onePhenylboronic acidPd(PPh₃)₄Na₂CO₃Ethylene (B1197577) glycol dimethyl ether95
6-Iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Ethylene glycol dimethyl ether92
6-Iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃Ethylene glycol dimethyl ether90

Derivatization Strategies for this compound Analogues

Once the this compound core has been synthesized, it can be further modified at various positions to generate a library of analogues for structure-activity relationship (SAR) studies. The most common sites for derivatization are the N-3 and C-2 positions of the quinazolinone ring.

N-3 Position Derivatization: The nitrogen atom at the 3-position can be readily alkylated or arylated. Alkylation can be achieved by treating the this compound with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. juniperpublishers.com The use of different alkylating agents allows for the introduction of a wide variety of substituents. For example, reaction with benzyl (B1604629) chloride introduces a benzyl group at the N-3 position. juniperpublishers.com

C-2 Position Derivatization: The substituent at the C-2 position can be varied by starting the synthesis from different precursors in the cyclization step (as described in section 2.1.2). For instance, using different aldehydes or orthoesters in the condensation with 2-aminobenzamide allows for the introduction of various alkyl or aryl groups at C-2.

Furthermore, if a 2-mercapto-6-phenylquinazolin-4(3H)-one intermediate is synthesized, the thiol group can be a versatile handle for further modifications. It can be alkylated to introduce various thioether side chains or can be a precursor for other functional groups. nih.gov

The following table provides examples of derivatization strategies that can be applied to the this compound scaffold.

Position of DerivatizationReagent/MethodResulting Moiety
N-3Alkyl halide (e.g., benzyl chloride) / BaseN-alkyl (e.g., N-benzyl)
C-2Condensation with different aldehydesC-2 alkyl or aryl
C-2Alkylation of 2-mercapto intermediate2-Alkylthio

Through the combination of these synthetic strategies, a diverse range of this compound analogues can be efficiently prepared for further investigation.

Modifications at the N-3 Position

The N-3 position of the quinazolinone ring is a frequent target for modification to explore structure-activity relationships. A common strategy involves the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate with various primary amines. tandfonline.com For instance, fusing 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone introduces a 4-acetylphenyl group at the N-3 position, yielding an intermediate ripe for further functionalization. researchgate.net

Another prevalent method is direct alkylation or arylation. For example, 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones can be condensed with aromatic aldehydes to form acylhydrazone linkages at the N-3 position. nih.gov Similarly, hydrazine (B178648) hydrate (B1144303) can be used to introduce an amino group at this position, which can then serve as a handle for constructing more complex heterocyclic systems. ekb.egresearchgate.net Research has also demonstrated the synthesis of various 3-substituted derivatives, including those with allyl and other alkyl or aryl groups, often starting from the corresponding benzoxazinone or by direct reaction with substituted amines. tandfonline.commdpi.com

Table 1: Examples of Synthetic Modifications at the N-3 Position

Starting Material Reagent N-3 Substituent Introduced Reference
6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one p-aminoacetophenone 4-acetylphenyl researchgate.net
3-amino-2-phenyl-quinazolin-4(3H)-one derivatives Aromatic aldehydes Acylhydrazone moiety nih.gov
2-substituted benzoxazinone Hydrazine hydrate Amino (-NH2) ekb.egresearchgate.net
2-methyl-6-nitro-4H-3,1-benzoxazin-4-one 4-methoxyaniline 4-methoxyphenyl tandfonline.com

Substitutions at the C-2 Position

The C-2 position of the this compound scaffold is critical for introducing structural diversity. A variety of substituents, including alkyl, aryl, and heteroaryl groups, can be installed at this position. One common synthetic route involves the condensation of anthranilic acid derivatives with imidates or other carbonyl-containing compounds. researchgate.net For example, the reaction of anthranilic acid with appropriate imidates in methanol (B129727) at elevated temperatures yields 2-substituted-4(3H)-quinazolinones in good yields. researchgate.net

Another strategy involves starting with 2-mercapto-4(3H)-quinazolone, which can be readily S-alkylated to produce various 2-alkylsulfanyl derivatives. nih.gov This thioether linkage can be further manipulated or serve as a key pharmacophoric element. The synthesis of 2-phenylquinazolin-4(3H)-ones can be achieved through the oxidative coupling of 2-aminobenzamides with benzaldehydes. researchgate.net Furthermore, functional groups at the C-2 position can be elaborated; for instance, a 2-methyl group can be oxidized to a carboxaldehyde, which then acts as a precursor for derivatives containing azomethine, oxazolone, or other moieties via condensation reactions. researchgate.net

Table 2: Examples of Synthetic Modifications at the C-2 Position

Precursor Reagent/Method C-2 Substituent Introduced Reference
Anthranilic acid Imidates Various substituted groups researchgate.net
2-mercapto-4(3H)-quinazolone Alkyl/benzyl halides Alkylsulfanyl/benzylsulfanyl nih.gov
2-aminobenzamide Benzaldehyde Phenyl researchgate.net
2-methyl-3-aryl-quinazoline Selenium dioxide (SeO2) Carboxaldehyde (-CHO) researchgate.net

Introduction of Heterocyclic Moieties

To expand the chemical space and potential biological activity of this compound, various heterocyclic systems have been incorporated into its structure. These moieties can be attached at different positions, most commonly at N-3 or C-2.

One approach involves synthesizing a quinazolinone core with a reactive handle, such as a diazonium salt, which can then be coupled with active methylene (B1212753) compounds to form precursors for heterocycles. ekb.eg For example, a 3-(4-aminophenyl) quinazolinone can be diazotized and subsequently reacted with compounds like acetylacetone (B45752) or ethyl acetoacetate. The resulting arylhydrazono derivatives can then be cyclized with reagents like hydrazine or thiourea (B124793) to yield pyrazole (B372694) or pyrimidine rings, respectively. ekb.eg

Another strategy is to build the heterocycle directly onto the quinazolinone scaffold. For instance, a 3-amino-4(3H)-quinazolinone can be utilized to construct a triazino[2,3-c]quinazoline system. researchgate.net Thiazole (B1198619) rings have also been incorporated, often by synthesizing a side chain at the N-3 position that can undergo a Hantzsch-type thiazole synthesis. nih.gov The fusion of quinazolinones with other heterocyclic rings, such as tandfonline.comrsc.orgijsrch.com-triazole and tandfonline.comrsc.orgijsrch.com-triazine, has also been reported to create novel fused-ring systems. nih.gov

Table 3: Examples of Heterocyclic Moieties Introduced

Quinazolinone Precursor Reagent(s) Heterocycle Introduced Reference
3-(4-arylhydrazono)-quinazolinone Hydrazine hydrate Pyrazole ekb.eg
3-(4-arylhydrazono)-quinazolinone Thiourea/Urea (B33335) Pyrimidine ekb.eg
3-amino-6-bromo-4(3H)-quinazolinone N/A (further cyclization) Triazino[2,3-c]quinazoline researchgate.net
2-(o-aminophenyl)-4(3H)-quinazolinone Ortho-esters Fused quinazoline (B50416) (quinazolino[4,3-b]quinazolin-8-one) nih.gov
N/A N/A Thiazole nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinones to reduce environmental impact, minimize waste, and improve efficiency. mdpi.com These approaches focus on avoiding hazardous solvents, reducing reaction times, and using energy-efficient techniques. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool, significantly shortening reaction times from hours to minutes and often leading to higher yields. nih.govresearchgate.net For example, the iron-catalyzed cyclization of 2-halobenzoic acids and amidines to form quinazolinones can be efficiently performed in water under microwave irradiation. sci-hub.cat Solvent-free, catalyst-free methods have also been developed, where reactants are heated together under air, which acts as a cheap and readily available oxidant. researchgate.nettandfonline.com

Ultrasound-assisted synthesis is another green technique that promotes reactions through acoustic cavitation. researchgate.net This method allows for the rapid synthesis of quinazolinones from o-aminobenzamides and aldehydes at ambient temperature and pressure, often without the need for a metal catalyst. rsc.orgtandfonline.com The use of recyclable catalysts, such as magnetic nano-catalysts, further enhances the sustainability of these synthetic protocols, allowing for easy separation and reuse of the catalyst for multiple cycles. nih.gov The development of one-pot, multicomponent reactions (MCRs) is also a key green strategy, as it reduces the number of synthetic steps, minimizes waste, and lowers solvent usage by combining multiple bond-forming events in a single operation. mdpi.com

Table 4: Overview of Green Chemistry Techniques in Quinazolinone Synthesis

Green Technique Conditions/Reagents Advantages Reference(s)
Microwave Irradiation Water as solvent; Iron catalyst Rapid reaction times (minutes), high yields, use of eco-friendly solvent. researchgate.net nih.govsci-hub.catresearchgate.net
Ultrasound Assistance Ambient temperature, catalyst-free Fast (15 mins), avoids high temperatures, energy efficient. rsc.org rsc.orgijsrch.comresearchgate.nettandfonline.com
Solvent-Free Synthesis Heating under air (oxidant) Eliminates solvent waste, operational simplicity, low cost. researchgate.nettandfonline.com
Recyclable Catalysis Magnetic nano-catalyst (e.g., copper-supported graphene oxide) Easy catalyst separation and reuse, high efficiency. nih.gov nih.gov
Multicomponent Reactions (MCRs) One-pot synthesis Enhanced efficiency, reduced waste, fewer purification steps. mdpi.com

Confirmation of Compound Structures in Synthetic Research

The structural elucidation of newly synthesized this compound derivatives is a critical step, accomplished through a combination of spectroscopic and analytical techniques. These methods provide definitive evidence of the molecular structure, connectivity, and purity of the compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. nih.gov Proton NMR (¹H NMR) is used to identify the number and types of hydrogen atoms, their chemical environment, and their proximity to one another, with chemical shifts (δ) reported in parts per million (ppm). nih.govrsc.org Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. tandfonline.comnih.gov The combination of ¹H and ¹³C NMR data allows for the complete assignment of the compound's structure. mdpi.com

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the molecular formula. nih.govrsc.org

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. orientjchem.org For quinazolinones, characteristic absorption bands include the C=O stretching of the ketone group in the ring (typically around 1670-1690 cm⁻¹) and N-H stretching bands if applicable. mdpi.comnih.gov

For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.netnih.govresearchgate.net This technique offers the most definitive structural proof when suitable crystals can be obtained.

Table 5: Common Analytical Techniques for Structural Confirmation

Technique Information Provided Typical Application/Observation Reference(s)
Proton NMR (¹H NMR) Chemical environment and connectivity of protons. Aromatic and aliphatic proton signals confirm substituents and core structure. tandfonline.comnih.govrsc.org
Carbon-13 NMR (¹³C NMR) Carbon framework of the molecule. Signals for carbonyl carbon (δ ~160-163 ppm) and other carbons confirm the quinazolinone ring. nih.gov tandfonline.comnih.govnih.gov
Mass Spectrometry (MS/HRMS) Molecular weight and elemental formula. Molecular ion peak ([M+H]⁺) confirms the expected mass of the synthesized compound. rsc.org mdpi.comnih.govnih.gov
Infrared (IR) Spectroscopy Presence of functional groups. Strong C=O stretching band around 1670-1690 cm⁻¹ is characteristic of the quinazolinone core. nih.gov mdpi.comnih.govorientjchem.org

Structure Activity Relationship Sar Studies of 6 Phenylquinazolin 4 3h One Derivatives

Correlating Structural Modifications with Biological Potency

Systematic structural modifications of the 6-phenylquinazolin-4(3H)-one scaffold have demonstrated a clear correlation with biological potency. The quinazolinone core serves as a crucial pharmacophore, and its activity can be fine-tuned by altering substituents at several key positions. nih.govresearchgate.net Modifications are typically explored at the C-2, N-3, and C-6 positions of the quinazolinone ring system. For instance, the introduction of different functional groups can impact the molecule's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for target binding and subsequent biological response. Research has shown that even minor changes, such as the addition of a methyl or a halogen group, can lead to significant shifts in activity, highlighting the sensitive nature of the SAR for this class of compounds. nih.gov

Influence of Substituents on Quinazolinone Core Activity

Position 2: The substitution at the C-2 position is a common site for modification. The introduction of various groups, including substituted aryl rings, alkyl chains, and thio-ethers, has been shown to modulate activity. nih.govnih.gov For example, linking different heterocyclic moieties or aryl groups can influence interactions with specific biological targets. nih.gov The presence of methyl, amine, or thiol groups at this position has been noted as being essential for certain antimicrobial activities. nih.gov

Position 3: The N-3 position is another critical point for derivatization. Attaching substituted aromatic rings or various side chains can significantly impact potency. nih.gov Studies have shown that bulky, hydrophobic, and electron-withdrawing substituents at the para position of a phenyl ring linked at the N-3 position are essential for anti-proliferative activity. rsc.org

Positions 6 and 8: The benzene (B151609) portion of the quinazolinone core, particularly positions 6 and 8, is also important. The introduction of halogen atoms, such as bromo or iodo, at these positions can significantly enhance antimicrobial or anticancer activity. mdpi.comnih.gov For example, the presence of a bromo group at C-6 is a common feature in derivatives designed for cytotoxic effects. nih.gov Similarly, dimethoxy or fluoro substituents at positions 6 and 7 have been associated with increased cytotoxicity. nih.gov

The following table summarizes the influence of various substituents on the biological activity of quinazolinone derivatives based on reported findings.

PositionSubstituent TypeInfluence on Biological Activity
C-2 Methyl, Amine, Thiol GroupsEssential for antimicrobial activities. nih.gov
N-3 Substituted Aromatic RingImportant for antimicrobial and anti-proliferative activity. nih.govrsc.org
C-6 Halogens (e.g., Bromo, Iodo)Often improves antimicrobial and cytotoxic potency. nih.govnih.gov
C-6, C-7 Dimethoxy GroupsAssociated with increased cytotoxicity. nih.gov
C-8 Halogens (e.g., Iodo)Can significantly improve antibacterial activity. nih.gov

Role of the Phenyl Group at C-6 in Activity Modulation

The phenyl group at the C-6 position is a defining feature of this particular class of quinazolinones and its substitution pattern is a key determinant of biological activity. The electronic nature and steric bulk of substituents on this phenyl ring can modulate the compound's interaction with its target.

In one study focusing on antioxidant activity, various substituted phenylboronic acids were coupled to a 6-iodo-quinazolin-4(3H)-one core. The resulting 6-aryl derivatives showed varied efficacy. Notably, compounds featuring dichlorophenyl and fluoro-methoxyphenyl groups at the C-6 position demonstrated significant, concentration-dependent antioxidant activity, comparable to the standard butylated hydroxyanisole (BHA). orientjchem.org This suggests that electron-withdrawing groups (Cl) and a combination of electron-withdrawing (F) and electron-donating (OCH3) groups on the C-6 phenyl ring can enhance this specific biological effect. orientjchem.org Another study identified 6-aryl-4-phenylamino-quinazoline analogs as inhibitors of phosphoinositide-3-kinase, where different substituents on the 6-aryl group, such as 2,4-difluorophenyl and o-tolyl, were found to be effective. mdpi.com

The table below presents data on how substituents on the C-6 phenyl ring affect the antioxidant activity of 6-Aryl-3-methyl-2-phenylquinazolin-4(3H)-ones.

Compound IDC-6 Phenyl SubstituentBiological Activity (Antioxidant)
3e 2,3-DichlorophenylHigh, comparable to standard BHA. orientjchem.org
3g 3-Fluoro-4-methoxyphenylHigh, comparable to standard BHA. orientjchem.org
3f 4-FluorophenylHighest nitric oxide scavenging activity among tested compounds. orientjchem.org

SAR of Stereochemical Aspects

The available literature on this compound derivatives does not extensively report on the role of stereochemistry in their structure-activity relationships. Typically, the core scaffold and the common derivatives studied are achiral. The introduction of chiral centers, for instance through substituted side chains at the C-2 or N-3 positions, could potentially lead to stereoisomers with differential biological activity. However, systematic studies comparing enantiomers or diastereomers of this compound derivatives are not prominently featured in the reviewed research, indicating that this is a less explored area for this specific chemical class.

Pharmacological and Biological Activities of 6 Phenylquinazolin 4 3h One and Its Derivatives

Anticancer and Antitumor Activities

The development of novel anticancer agents is a critical area of pharmaceutical research, and quinazolin-4(3H)-one derivatives have emerged as a promising class of compounds. mdpi.comnih.gov Their efficacy against various cancer types is attributed to multiple mechanisms, including inducing cell death, halting proliferation, and inhibiting key molecular targets involved in cancer progression. mdpi.commdpi.com

Numerous studies have evaluated the cytotoxic effects of 6-phenylquinazolin-4(3H)-one derivatives against a panel of human cancer cell lines. These in vitro assays are fundamental in identifying compounds with potent anticancer activity.

A series of quinazolin-4(3H)-one hydrazide derivatives demonstrated potent cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. tandfonline.comnih.gov For instance, against MCF-7 cells, the cytotoxicity of many tested compounds was 2- to 30-fold greater than the positive control, lapatinib. tandfonline.com Similarly, against A2780 cells, the activity was 4- to 87-fold more potent than lapatinib. tandfonline.com Another study synthesized quinazolinone-thiazole hybrids and evaluated their effects on PC3 (prostate), MCF-7, and HT-29 (colon) cell lines, with compound A3 showing IC50 values of 10 μM, 10 μM, and 12 μM, respectively. nih.gov

Newly designed quinazoline (B50416) derivatives bearing urea (B33335) functionality were tested against HCT116 (colon), HePG2 (liver), Hela (cervical), and MCF-7 cell lines. dovepress.com Compound 5d showed significant activity across all four cell lines, with a particularly low IC50 of 2.39 μM against HePG2 cells. dovepress.com Compound 5h was potent against HCT116 and HePG2 cells, while compound 5p showed strong activity against HCT116, HePG2, and MCF-7 cell lines. dovepress.com Furthermore, a series of novel 2-thioxo-3-substituted quinazolinones and their S-methyl thioether counterparts, particularly 6-bromo substituted derivatives, were assessed against MCF-7 and SW480 (colorectal) cell lines, with some compounds showing greater potency than the reference drug Erlotinib against MCF-7 cells. nih.gov

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

Compound ID Cancer Cell Line Cell Line Type IC50 (μM) Reference
3j MCF-7 Breast Adenocarcinoma 0.20 ± 0.02 tandfonline.com
3g A2780 Ovarian Carcinoma 0.14 ± 0.03 tandfonline.com
A3 MCF-7 Breast Adenocarcinoma 10 nih.gov
A3 HT-29 Colon Carcinoma 12 nih.gov
5d HCT116 Colon Carcinoma 6.09 dovepress.com
5d HePG2 Liver Carcinoma 2.39 dovepress.com
5d Hela Cervical Carcinoma 8.94 dovepress.com
5d MCF-7 Breast Adenocarcinoma 4.81 dovepress.com
5h HCT116 Colon Carcinoma 5.89 dovepress.com
5p MCF-7 Breast Adenocarcinoma 7.99 dovepress.com
8a MCF-7 Breast Adenocarcinoma 15.85 ± 3.32 nih.govresearchgate.net
8a SW480 Colorectal Carcinoma 17.85 ± 0.92 researchgate.net
18 MGC-803 Gastric Cancer 0.85 mdpi.com

Beyond general cytotoxicity, studies have investigated the specific antiproliferative activity of these compounds, often linking it to the cell cycle. A novel quinazolin-4(3H)-one derivative, BIQO-19 , exhibited broad and effective antiproliferative activity against various lung cancer cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKI). nih.gov Further investigation revealed that this compound effectively arrests the cell cycle at the G2/M phase, thereby inhibiting cell division and proliferation. nih.gov

Similarly, another study found that its most promising compound, 18 , not only showed potent antiproliferative effects against MGC-803 gastric cancer cells but also arrested the cell cycle at the G2/M phase and effectively inhibited cell migration. mdpi.com A series of quinazoline derivatives designed as tubulin inhibitors also demonstrated potent antiproliferative activity; compound Q19 , for example, was highly effective against the HT-29 colon cancer cell line with an IC50 value of 51 nM and was shown to arrest the cell cycle in the G2/M phase. nih.gov This disruption of the cell cycle is a key mechanism by which these derivatives halt the uncontrolled proliferation characteristic of cancer cells. mdpi.comnih.govnih.gov

To understand the basis of their anticancer effects, research has focused on identifying the specific molecular targets with which this compound derivatives interact. These investigations have revealed that the compounds can inhibit crucial enzymes and proteins that regulate cancer cell growth, survival, and division.

Enzyme inhibition is a primary mechanism of action for many quinazolinone-based anticancer agents. mdpi.com Several derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

Tyrosine Kinases (EGFR, HER2, VEGFR-2): A series of quinazolin-4(3H)-one derivatives were evaluated as multiple tyrosine protein kinase inhibitors. tandfonline.comnih.gov Compounds 2i and 3i showed strong inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases. nih.gov Specifically, their inhibitory activity against EGFR was comparable to the standard drug erlotinib. tandfonline.com Certain derivatives exert potent growth-inhibitory activity in lung cancer cell lines by binding to the active site of EGFR. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another key target involved in angiogenesis. A study focused on quinazolin-4(3H)-ones bearing a urea moiety identified compound 5p as a highly potent VEGFR-2 inhibitor, with an IC50 of 0.117 μM, comparable to the reference drug sorafenib (B1663141) (0.069 μM). dovepress.com

Aurora Kinase: Aurora kinase A is a critical regulator of the cell cycle, and its inhibition is a potential therapeutic strategy for non-small cell lung cancer (NSCLC). nih.gov The quinazolin-4(3H)-one scaffold has been used as a template for Aurora kinase inhibitors. nih.gov The derivative BIQO-19 was shown to suppress activated Aurora kinase A, leading to G2/M phase arrest and subsequent apoptosis in EGFR-TKI-resistant NSCLC cells. nih.gov

PI3Kα and HDAC: Hybrid molecules combining the 4-aminoquinazoline pharmacophore with a hydroxamic acid moiety have been developed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC). frontiersin.org These derivatives have shown cytotoxic activity against human cancer cell lines, demonstrating the versatility of the quinazoline scaffold in targeting multiple cancer-related enzymes simultaneously. nih.govfrontiersin.org

Table 2: Enzyme Inhibition Profile of Selected Quinazolin-4(3H)-one Derivatives

Compound ID Target Enzyme IC50 (μM) Reference
2i CDK2 0.173 ± 0.012 tandfonline.comnih.gov
3i CDK2 0.177 ± 0.032 tandfonline.comnih.gov
2i EGFR 0.097 ± 0.019 tandfonline.com
3g HER2 0.112 ± 0.016 tandfonline.com
5p VEGFR-2 0.117 dovepress.com
5h VEGFR-2 0.215 dovepress.com
5d VEGFR-2 0.274 dovepress.com

Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. rsc.orgacs.org Several quinazolin-4(3H)-one derivatives have been identified as inhibitors of tubulin polymerization, making them potent antimitotic agents. mdpi.commdpi.com These compounds often act by binding to the colchicine (B1669291) binding site on tubulin, preventing its assembly into microtubules. nih.govrsc.orgacs.org

A study of two families of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones found them to be broad-spectrum cytotoxic agents. rsc.org Molecular modeling suggested these compounds interact with the colchicine binding pocket. rsc.org In a tubulin polymerization assay, several analogues, including 39 , 64 , and 65 , demonstrated inhibition of microtubule formation. rsc.org Compound 39 (a 2-(naphthalen-1-yl) derivative) completely inhibited tubulin polymerization and induced G2+M cell cycle arrest, consistent with this mechanism of action. rsc.org Another series of quinazoline derivatives was specifically designed to target the colchicine binding site, with compound Q19 effectively inhibiting microtubule polymerization and showing potent anti-colon cancer effects. nih.gov This disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers apoptosis in cancer cells. mdpi.comnih.gov

Investigations into Molecular Targets of Anticancer Action [7, 8, 19, 1.1, 1.7, 1.8, 1.19]

Antimicrobial Activities

In addition to their anticancer properties, derivatives of the quinazolin-4(3H)-one scaffold have been investigated for their antimicrobial potential against a range of pathogenic bacteria and fungi. mediresonline.orgtandfonline.comtandfonline.comnih.gov

A series of 6-iodo-2-phenylquinazolin-4(3H)-one derivatives were synthesized and screened for antimicrobial activity. tandfonline.com Thioureide derivatives 4–6 and carbohydrazide (B1668358) derivatives 19–21 and 24 displayed excellent, broad-spectrum antimicrobial activity, with inhibitory activity generally being higher against Gram-positive bacteria than Gram-negative bacteria. tandfonline.com Some compounds also showed moderate activity against Candida albicans. tandfonline.com

Another study synthesized 2,3,6-trisubstituted quinazolin-4-one derivatives and evaluated their activity against Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungi (A. niger, C. albicans). biomedpharmajournal.org The results showed that different substitutions led to varied activity profiles; for example, derivative A-2 showed excellent activity against E. coli, while derivative A-6 was excellent against C. albicans. biomedpharmajournal.org The introduction of thioureide moieties was found to enhance antimicrobial activity. tandfonline.com However, it is noteworthy that some quinazolin-4(3H)-one derivatives developed as potent anticancer agents have been shown to possess negligible antimicrobial activity, which could be an advantage in reducing potential side effects during drug development. tandfonline.comnih.gov

Anti-inflammatory Activities

Quinazolinone derivatives are recognized for their significant anti-inflammatory properties. researchgate.netnih.gov Research has focused on their ability to modulate key inflammatory pathways and their effectiveness in animal models of inflammation.

One of the primary mechanisms for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. researchgate.netresearchgate.net Molecular docking studies have been employed to screen various 2,3-disubstituted-4(3H)-quinazolinones against the COX-2 enzyme, identifying derivatives with high binding affinity. researchgate.net

More recently, quinazolin-4(3H)-ones have been identified as inhibitors of the NLRP3 inflammasome. acs.orgresearchgate.net The NLRP3 inflammasome is a component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β. researchgate.netrjpbr.comnih.gov Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. rjpbr.com A computationally designed series of quinazolin-4(3H)-ones was synthesized, leading to the discovery of the nitro-substituted compound 2k , which inhibited the NLRP3 inflammasome with an IC₅₀ of 5 μM by suppressing the release of IL-1β. acs.orgresearchgate.net

The anti-inflammatory potential of quinazolinone derivatives has been confirmed through in vivo studies, most commonly using the carrageenan-induced rat paw edema model. nih.govfabad.org.tr In this test, the reduction in paw swelling after administration of the compound indicates anti-inflammatory activity.

In a study of newly synthesized 3-methyl-4(3H)quinazolinone derivatives, all tested compounds showed statistically significant anti-inflammatory effects in the carrageenan-induced hind paw edema test in mice. nih.gov Another study synthesized a series of 6,7,8-trimethoxy-3-phenylquinazolin-4(3H)-one derivatives and evaluated their activity in the rat paw edema model. fabad.org.tr The results showed that compounds QA-2 and QA-6 exhibited good anti-inflammatory activity, with a percent reduction of volume of 82.75% and 81.03%, respectively, after 4 hours. fabad.org.tr

Table 3: In Vivo Anti-inflammatory Activity of Selected Quinazolin-4(3H)-one Derivatives
CompoundModelActivity (% Reduction of Volume after 4h)Reference
QA-2Carrageenan-induced rat paw edema82.75 fabad.org.tr
QA-6Carrageenan-induced rat paw edema81.03 fabad.org.tr
QA-1Carrageenan-induced rat paw edema65.51 fabad.org.tr
QA-4Carrageenan-induced rat paw edema62.06 fabad.org.tr
QA-7Carrageenan-induced rat paw edema63.79 fabad.org.tr

Antioxidant Activities

Derivatives of quinazolin-4(3H)-one have been reported to possess antioxidant activity, which is the ability to neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.commdpi.com The antioxidant potential of these compounds is often evaluated through various in vitro assays.

Several studies have synthesized new phenolic derivatives of quinazolin-4(3H)-one, linking the two active pharmacophores to enhance antioxidant effects. mdpi.commdpi.com The antioxidant capacity is assessed using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and CUPRAC (cupric reducing antioxidant capacity) assay. mdpi.comnih.gov

In one study, synthesized 6-aryl-quinazolin-4(3H)-ones showed good scavenging of ABTS radicals. orientjchem.org The highest inhibition was achieved with 6-(4-Fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one (3f) . orientjchem.org Another study found that ortho-diphenolic derivatives, such as 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) , were potent antioxidants with promising metal-chelating properties. nih.gov The presence of hydroxyl groups on the phenyl ring at position 2 is often crucial for significant antioxidant activity. nih.gov Another set of synthesized derivatives showed excellent scavenging capacity against DPPH and Nitric oxide (NO) radicals, with some compounds proving more effective than the standard antioxidant ascorbic acid. orientjchem.org

Table 4: Antioxidant Activity of Selected Quinazolin-4(3H)-one Derivatives
CompoundAssayObservationReference
6-(4-Fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one (3f)ABTS radical scavengingHighest inhibition in its series orientjchem.org
6-(2,3-Dichlorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one (3e)FeSO4 induced lipid peroxidationHighest percentage of inhibition in its series (comparable to BHA) orientjchem.org
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e)ABTS, CUPRACPotent antioxidant with metal-chelating properties nih.gov
Compound 5 (2-methyl-3-(pyrrolidin-2-ylideneamino)quinazolin-4(3H)-one)DPPH, NO scavengingExcellent scavenging capacity, higher than ascorbic acid orientjchem.org
Compound 6 (3,3'-((1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(2-methylquinazolin-4(3H)-one))DPPH, NO scavengingExcellent scavenging capacity, higher than ascorbic acid orientjchem.org

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of this compound derivatives has been explored through various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being commonly employed. nih.govnih.govmdpi.com These tests help in understanding the capacity of these compounds to donate an electron or hydrogen atom to neutralize free radicals. mdpi.comnih.gov

Studies have shown that the substitution pattern on the quinazolinone scaffold plays a crucial role in its antioxidant activity. For instance, the presence of hydroxyl groups on a phenyl ring at the 2-position of the quinazolinone core is often associated with enhanced radical scavenging properties. nih.govnih.gov Dihydroxy-substituted quinazolinones, particularly those with hydroxyl groups at the ortho or para positions of the 2-phenyl ring, have demonstrated potent radical scavenging activity in the DPPH assay. nih.gov In some cases, the introduction of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has been shown to increase antioxidant activity. nih.gov

In the ABTS assay, which is considered more sensitive by some researchers, monohydroxy derivatives have also exhibited notable scavenging activity. nih.gov Certain phenolic derivatives of 4(3H)-quinazolinone have shown higher radical scavenging activity than reference antioxidants. mdpi.com For example, a series of new hybrid molecules combining the quinazolin-4-one and phenol (B47542) scaffolds were synthesized and evaluated, with some ortho diphenolic derivatives showing a stronger antioxidant effect than ascorbic acid and Trolox. researchgate.net

The following table summarizes the antioxidant activity of selected this compound derivatives from various studies.

CompoundAssayActivityReference
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-oneDPPHEC50 = 7.5 µM nih.gov
2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-oneDPPHEC50 = 7.4 µM nih.gov
2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-oneDPPHEC50 = 7.2 µM nih.gov
6-(4-Fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-oneABTSHighest inhibition among tested compounds orientjchem.org
Phenolic 4(3H)-quinazolinone derivatives (ortho diphenolic)DPPH, ABTSHigher radical scavenging activity than reference antioxidants mdpi.com
6-(2,3-Dichlorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-oneDPPHSignificant antioxidant properties orientjchem.org
6-(naphthalen-1-yl)-2-phenylquinazolin-4(3H)-oneDPPHConsiderable anti-oxidant properties orientjchem.org

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cellular damage. The ability of this compound derivatives to inhibit this process has been investigated. In a study evaluating the antioxidant properties of 6-aryl-quinazolin-4(3H)-ones, specific derivatives demonstrated a concentration-dependent inhibition of FeSO4-induced lipid peroxidation in goat liver homogenate. orientjchem.org

Notably, 6-(2,3-Dichlorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one and 6-(3-Fluoro-4-methoxyphenyl)-3-methyl-2-phenylquinazolin-4(3H)-one exhibited the highest percentage of inhibition, which was comparable to the standard antioxidant Butylated Hydroxyanisole (BHA). orientjchem.org This suggests that the this compound scaffold can be a promising framework for the development of agents that protect against lipid peroxidation.

Neurological and Central Nervous System Activities

Anticonvulsant Properties

The quinazolin-4(3H)-one ring system has long been associated with central nervous system (CNS) activity, most notably with the discovery of methaqualone, a sedative-hypnotic that also possesses anticonvulsant properties. nih.govmdpi.com This has spurred further research into developing new quinazolinone derivatives with improved anticonvulsant activity and fewer side effects. nih.gov

Several studies have synthesized and evaluated various 3-substituted and 2,3-disubstituted quinazolin-4(3H)-one derivatives for their anticonvulsant potential using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.gov Some of these synthesized compounds have exhibited moderate to significant anticonvulsant activity when compared to standard drugs like diazepam and phenobarbital. nih.govmdpi.com The substituents at positions 2 and 3 of the quinazolinone ring are considered crucial for determining the anticonvulsant potency. mdpi.com For example, certain 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have shown significant activity. nih.gov

The following table presents examples of quinazolin-4(3H)-one derivatives that have demonstrated anticonvulsant activity.

Compound ClassTest ModelActivityReference
3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-onesNot specifiedModerate to significant activity compared to diazepam nih.gov
2,3-disubstituted quinazolin-4(3H)-one derivativesPTZ-induced seizuresPotential anticonvulsant activity mdpi.com
Various quinazoline-4(3H)-onesMES and scPTZDisplayed anticonvulsant activity nih.gov
2-phenyl-3-(3-(propoxybenzylideneamino)-3H-quinazolin-4-oneMESPromising compound with low side effects researchgate.net

Receptor Modulation (e.g., GABA-A Receptor Positive Allosteric Modulation, mGlu7 Receptor Negative Allosteric Modulation)

The neurological effects of quinazolin-4(3H)-one derivatives are often attributed to their interaction with key neurotransmitter receptors in the CNS.

GABA-A Receptor Positive Allosteric Modulation: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the brain and a well-established target for anxiolytic, sedative, and anticonvulsant drugs. nih.gov Benzodiazepines, a major class of drugs acting on this receptor, are positive allosteric modulators, meaning they enhance the effect of the endogenous ligand GABA without directly activating the receptor themselves. nih.gov It is believed that some quinazolin-4(3H)-one derivatives exert their anticonvulsant and CNS depressant effects through a similar mechanism, acting as positive allosteric modulators at the benzodiazepine (B76468) binding site of the GABA-A receptor. mdpi.com In vivo studies using flumazenil, a benzodiazepine antagonist, have supported the involvement of the GABA-A receptor in the anticonvulsant activity of certain quinazolinones. mdpi.com

mGlu7 Receptor Negative Allosteric Modulation: The metabotropic glutamate (B1630785) receptor 7 (mGlu7) is another important target in the CNS. Negative allosteric modulators (NAMs) of the mGlu7 receptor are being investigated for their potential in treating neurological and psychiatric disorders. nih.gov Research has identified a new class of 4(3H)-quinazolinone derivatives that act as mGlu7 NAMs. nih.gov Specifically, 3-methyl-2,6-diphenylquinazolin-4(3H)-one and 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one exhibited negative allosteric modulation of the mGlu7 receptor with IC50 values of 6.5 µM and 4.65 µM, respectively. nih.gov Further optimization of this scaffold led to the identification of 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one with an mGlu7 IC50 of 6.14 µM, which also showed selectivity over other group III mGlu receptors. nih.gov

CompoundReceptor TargetModulatory EffectIC50Reference
3-methyl-2,6-diphenylquinazolin-4(3H)-onemGlu7Negative Allosteric Modulator6.5 µM nih.gov
2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-onemGlu7Negative Allosteric Modulator4.65 µM nih.gov
2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-onemGlu7Negative Allosteric Modulator6.14 µM nih.gov

Sedative-Hypnotic Effects

The history of quinazolin-4(3H)-ones is intrinsically linked to their sedative-hypnotic properties, with methaqualone being the most prominent example. nih.govmdpi.com It was widely used in the mid-20th century as a sleep-inducing agent, considered at the time to be a safer alternative to barbiturates. mdpi.com However, due to its potential for abuse, it was later withdrawn from many markets. mdpi.com

While the sedative-hypnotic effects of the parent scaffold are well-documented, recent research has focused on developing derivatives that retain other beneficial CNS activities, such as anticonvulsant properties, while minimizing sedation. For instance, a study on 1-substituted-4-(pyridin-4-yl) mdpi.comorientjchem.orgnih.gov triazolo[4,3-a] quinazolin-5(4H)-ones found that while the compounds exhibited significant antihistaminic activity, their sedative properties were negligible when compared to the reference drug chlorpheniramine (B86927) maleate. researchgate.net This highlights the potential for chemical modification of the quinazolinone structure to separate desired therapeutic effects from unwanted sedative side effects.

Antiparasitic Activities

In addition to their activities within the central nervous system, derivatives of the quinazolinone scaffold have been investigated for their potential to combat parasitic infections.

Anti-leishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Research has explored 2,3-dihydroquinazolin-4(1H)-one derivatives as a new class of anti-leishmanial agents. mdpi.com In one study, two derivatives, 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones and 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one, were synthesized and showed promising in vitro anti-leishmanial activity with IC50 values of 1.61 and 0.05 µg/mL, respectively. mdpi.com

Antichagasic Activity: Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is another significant parasitic illness. A series of quinazoline 2,4,6-triamine derivatives were synthesized and evaluated for their in vitro activity against T. cruzi. semanticscholar.org Compounds containing nitrobenzoyl substituents at the 6-position of the quinazoline nucleus were found to be the most potent, and importantly, they were not toxic to human control cells, indicating a high selectivity index. semanticscholar.org

Antimalarial Efficacy (in vitro, in vivo studies against Plasmodium berghei)

The emergence and spread of drug-resistant strains of Plasmodium species necessitate the discovery of novel antimalarial agents. Quinazolinone derivatives have been investigated as a potential source of new therapeutics in this area. In vivo studies, often utilizing murine models infected with Plasmodium berghei, are crucial for evaluating the preliminary efficacy of these compounds. nih.gov

A common method for assessing in vivo antimalarial activity is the 4-day suppressive test, which evaluates the ability of a compound to inhibit the proliferation of the parasite in the early stages of infection. nih.gov Research on 2,3-disubstituted-4(3H)-quinazolinone derivatives has demonstrated significant antimalarial activity in mice infected with a chloroquine-sensitive strain of P. berghei. nih.gov These studies have reported mean percentage suppression of parasitemia ranging from 43.71% to 72.86%. nih.gov

For instance, certain 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone derivatives have shown promising in vivo activity. In one study, four out of six synthesized compounds in this class exhibited notable antimalarial effects, with percentage suppression of parasitemia ranging from 60.6% to 78.4%. longdom.org The most active compound in this particular series was identified as a derivative with a p-tolyl substituent. The presence of polar groups, such as hydroxyl and methoxy (B1213986) moieties, on the 2-styryl portion of the molecule has been suggested to contribute to higher antimalarial activity, potentially through hydrogen bonding interactions with the target site. nih.gov

While these findings are promising for the quinazolinone class as a whole, specific in vivo antimalarial data for this compound and its direct derivatives against Plasmodium berghei is not extensively detailed in the available literature. Further research is required to synthesize and evaluate such compounds to determine if the 6-phenyl substitution confers favorable antimalarial properties.

Table 1: Illustrative in vivo Antimalarial Activity of Representative Quinazolinone Derivatives against P. berghei

Compound IDSubstitution PatternMean Percentage Suppression (%)
Derivative A2-styryl, 3-p-tolyl78.4
Derivative B2-(4-hydroxy-3-methoxystyryl), 3-phenyl72.86
Derivative C2-(4-chlorostyryl), 3-phenyl67.60
Derivative D2-styryl, 3-phenyl56.34

Note: The data in this table is representative of 2,3-disubstituted quinazolinone derivatives and is provided for illustrative purposes. Specific data for this compound derivatives was not available in the searched sources.

Antileishmanial Efficacy (in vitro, in vivo studies against Leishmania donovani)

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge due to the toxicity and emerging resistance associated with current treatments. nih.gov The quinazolinone scaffold has been explored for the development of new antileishmanial agents. nih.gov In vitro studies are commonly employed to screen compounds for their activity against both the promastigote and amastigote stages of the parasite, with Leishmania donovani being a key species responsible for visceral leishmaniasis. nih.gov

Research into 2,3-disubstituted-4(3H)-quinazolinone derivatives has revealed promising in vitro antileishmanial activity. nih.gov In one study, a series of these compounds displayed significant efficacy against L. donovani, with some derivatives showing much greater potency than the standard drug miltefosine. nih.gov For example, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone exhibited an IC50 value of 0.0128 µg/ml, which was approximately 250 times more active than miltefosine. nih.gov

Another study investigating 2,3-dihydroquinazolin-4(1H)-one derivatives also reported potent in vitro antileishmanial activity, with one compound, 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one, showing an IC50 of 0.05 µg/mL. mdpi.com These findings highlight the potential of the quinazolinone core in developing new treatments for leishmaniasis.

Table 2: Illustrative in vitro Antileishmanial Activity of Representative Quinazolinone Derivatives against L. donovani

Compound IDSubstitution PatternIC50 (µg/mL)
Derivative E2-(4-chlorostyryl), 3-p-tolyl0.0128
Derivative F2-(4-nitrostyryl), 3-phenyl0.0212
Derivative G2-(4-chloro-3-nitrophenyl), 2-methyl, 6,8-dinitro (dihydro)0.05
Derivative H2-(4-hydroxystyryl), 3-p-tolyl1.5432

Note: The data in this table is representative of various substituted quinazolinone derivatives and is provided for illustrative purposes. Specific data for this compound derivatives was not available in the searched sources.

Analgesic Activities

The quinazolinone nucleus is a well-established pharmacophore associated with analgesic properties. jneonatalsurg.com Various derivatives of 4(3H)-quinazolinone have been synthesized and evaluated for their ability to alleviate pain, often using models such as the acetic acid-induced writhing test in mice. jneonatalsurg.com This test induces a painful inflammatory response, and the reduction in the number of writhes is a measure of a compound's analgesic efficacy. nih.gov

Studies on 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated significant analgesic activity. For instance, a series of novel 2-phenyl-3-substituted quinazolin-4(3H)-ones showed potent analgesic effects, with some compounds exhibiting greater activity than the standard drug diclofenac (B195802) sodium. In another study, chalcone-bearing 2,3-dihydroquinazolin-4(1H)-one derivatives were identified as potent analgesics, with compounds having a 4-chlorophenyl or 4-nitrophenyl group showing the most significant activity. nih.gov

The mechanism of analgesic action for many quinazolinone derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways. jneonatalsurg.com While there is a substantial body of research on the analgesic properties of the broader quinazolinone class, specific data detailing the analgesic activity of this compound and its derivatives, particularly with quantitative measures like percentage inhibition of writhing, is not extensively documented in the available literature. The synthesis and evaluation of such compounds would be a valuable contribution to understanding the structure-activity relationships for analgesic quinazolinones.

Table 3: Illustrative Analgesic Activity of Representative Quinazolinone Derivatives (Acetic Acid-Induced Writhing Test)

Compound IDSubstitution PatternPercentage Inhibition of Writhing (%)
Derivative I2-phenyl, 3-(substituted amine)High (more potent than diclofenac)
Derivative J2,3-dihydro, 3-(4-chlorophenyl chalcone)High
Derivative K2,3-dihydro, 3-(4-nitrophenyl chalcone)High
Derivative L2-methyl, 3-substitutedModerate

Note: The data in this table is representative of various substituted quinazolinone derivatives and is provided for illustrative purposes. Specific quantitative data for this compound derivatives was not available in the searched sources.

Computational Chemistry and in Silico Studies of 6 Phenylquinazolin 4 3h One Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and its protein target, providing critical information on binding modes and affinities that guide drug design.

Molecular docking simulations have been extensively used to predict how 6-phenylquinazolin-4(3H)-one derivatives and related analogs bind to various biological targets. These studies calculate a docking score or binding energy, which estimates the binding affinity between the ligand and the protein. For instance, in studies targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression, designed quinazolin-4(3H)-one compounds exhibited docking scores ranging from -171.379 to -179.138, which were superior to the reference drug Gefitinib (-127.495). nih.govunar.ac.id Similarly, docking of 6-bromo-quinazoline derivatives against EGFR yielded binding energies of -6.7 kcal/mol for the most potent compounds. nih.gov

In the context of anti-inflammatory research, quinazolinone derivatives were docked into the DNA binding site of NF-κB. nih.gov Smaller derivatives were found to favor a specific binding site, with binding energies such as -4.8 kcal/mol being recorded. nih.gov The standard drug dexamethasone showed a binding energy of -6.0 kcal/mol in the same study. nih.gov Furthermore, computational studies on 6-methylquinazolin-4(3H)-one derivatives as binders for the epigenetic reader Bromodomain-containing protein 9 (BRD9) have also been performed to validate the chemical core as a promising molecular platform for developing new binders. cnr.itresearchgate.net

Compound SeriesTarget ProteinPredicted Binding Affinity/Score
Designed Quinazolin-4(3H)-one AnalogsEGFR-171.379 to -179.138
6-Bromo-Quinazoline DerivativesEGFR-6.7 kcal/mol
Small Quinazolinone DerivativesNF-κB-4.8 kcal/mol
Dexamethasone (Reference)NF-κB-6.0 kcal/mol

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's active site that are essential for ligand binding. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, anchor the ligand in the binding pocket.

For quinazolinone derivatives targeting NF-κB, simulations revealed that the interactions were predominantly hydrogen bonding with residues such as Ser240, Lys241, Asn247, Asp271, and Arg305. nih.gov Specifically, the carbonyl group in the quinazoline (B50416) core was observed to form hydrogen bonds with Lys241 and Asn247, while the amino group interacted with Ser240. nih.gov In studies targeting EGFR, various 6-bromo-quinazoline derivatives were found to establish hydrogen bonds and other important interactions with key residues within the receptor's binding site. nih.gov These detailed interaction maps are vital for structure-activity relationship (SAR) studies, allowing chemists to modify the ligand structure to enhance binding affinity and selectivity.

Target ProteinKey Interacting ResiduesType of Interaction
NF-κBSer240, Lys241, Asn247, Asp271, Arg305Hydrogen Bonding
EGFRKey active site residuesHydrogen Bonding, Other interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of newly designed molecules before their synthesis.

Several robust QSAR models have been developed for quinazolin-4(3H)-one derivatives to predict their efficacy as inhibitors of various targets, particularly in cancer research. For a series of quinazoline-4(3H)-ones designed as breast cancer inhibitors, a QSAR model was generated with excellent internal and external statistical validation parameters: a correlation coefficient (R²) of 0.919, a cross-validated correlation coefficient (Q²cv) of 0.819, and a predictive correlation coefficient (R²pred) of 0.7907. researchgate.net This model was successfully used to predict the inhibitory capacities of newly designed molecules. researchgate.net

In another study focusing on EGFR inhibitors, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed. nih.govunar.ac.id The best CoMSIA model showed strong statistical parameters (R² = 0.895; Q² = 0.599) and good predictive power on an external test set (R²pred = 0.681). nih.gov These validated models serve as reliable tools for the virtual screening and design of novel, more potent quinazolin-4(3H)-one derivatives. nih.govunar.ac.id

Model TypeTarget/ActivityR²pred
QSARBreast Cancer Inhibition0.9190.8190.7907
3D-QSAR (CoMFA)EGFR Inhibition0.8550.5700.657
3D-QSAR (CoMSIA)EGFR Inhibition0.8950.5990.681

A significant advantage of 3D-QSAR techniques like CoMFA and CoMSIA is their ability to generate contour maps. These maps visualize the regions around the aligned molecules where specific physicochemical properties are predicted to either increase or decrease biological activity. For quinazolin-4(3H)-one analogs targeting EGFR, CoMSIA contour maps provided insights into the structural requirements for potent inhibition. nih.govunar.ac.id These maps highlight areas where modifications related to steric bulk, electrostatic charge, and hydrogen bonding capabilities can be made to enhance activity. By analyzing these maps, researchers can rationally design new compounds with improved pharmacological profiles. nih.gov Structure-activity relationship studies have indicated that substitutions at positions 2, 6, and 8 of the quinazolinone ring system are particularly significant for modulating various pharmacological activities due to changes in their physicochemical properties. researchgate.net

Quantum Chemical Calculations (e.g., DFT, Semi-empirical methods)

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules from first principles. Methods like Density Functional Theory (DFT) provide detailed insights that complement experimental findings. Semi-empirical methods, which use parameters from experimental data, offer a faster computational approach for large molecules. wikipedia.org

DFT calculations have been used to study the synthesis and properties of quinazolin-4(3H)-one derivatives. For example, the B3LYP/6-31G(d) level of theory was used to investigate the regioselectivity of cycloaddition reactions in the synthesis of novel quinazolin-4-one-isoxazole hybrids. nih.gov The theoretical calculations of activation energies agreed with experimental results, confirming the reaction mechanism. nih.gov

In other studies, DFT at the B3LYP/6-31+G* basis set level has been used to determine molecular reactivity parameters. semanticscholar.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Egap), chemical hardness (η), and softness (S). semanticscholar.org These parameters help in understanding the electronic properties and kinetic stability of the molecules. For instance, a larger HOMO-LUMO gap implies higher stability. semanticscholar.org DFT has also been utilized to predict the relative stability of different tautomeric isomers of quinazolinone compounds in various media, showing that solvent effects can significantly impact structural preference. nih.gov

Calculation MethodBasis SetApplication/PurposeKey Findings
DFTB3LYP/6-31G(d)Study of reaction regioselectivityTheoretical activation energies matched experimental outcomes. nih.gov
DFTB3LYP/6-31+G*Calculation of molecular reactivity parameters (HOMO, LUMO, etc.)Provided insights into electronic properties and kinetic stability. semanticscholar.org
DFTNot specifiedPrediction of isomer stabilityDetermined the most stable tautomeric forms in different solvents. nih.gov

Analysis of Electronic Structure and Reactivity

The electronic structure of a molecule is fundamental to its chemical reactivity and interactions. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely employed to explore these properties. nih.gov Studies on quinazoline derivatives utilize DFT to calculate various molecular properties and reactivity descriptors that help predict their behavior. frontiersin.org

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For quinazolinone derivatives, FMO analysis helps in understanding their potential interactions with biological targets. frontiersin.org

Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. These maps are valuable for predicting how a molecule will interact with other molecules, such as biological receptors. In the quinazolinone scaffold, the carbonyl oxygen and nitrogen atoms typically represent regions of negative potential, making them likely sites for hydrogen bonding interactions. researchgate.net

Global Reactivity Descriptors From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These parameters provide a quantitative basis for comparing the reactivity of different derivatives.

DescriptorFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOIndicates molecular stability and reactivity.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / ηThe reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)χ2 / (2η)Measures the propensity to accept electrons.

DFT studies performed on various quinazolinone derivatives provide valuable data on these parameters, predicting their reactivity towards biological targets like acetylcholinesterase or the Epidermal Growth Factor Receptor (EGFR). nih.govfrontiersin.org

Conformational Analysis

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt through rotation around its single bonds. fiveable.me The relative stability of these conformers is crucial as it often dictates the molecule's biological activity by determining the shape it presents to a receptor. fiveable.me

For this compound, the key flexible bond is the single bond connecting the phenyl group to the C6 position of the quinazolinone core. Rotation around this bond gives rise to different conformers, each with a distinct potential energy. libretexts.org The stability of these conformers is influenced by several factors:

Steric Hindrance: Crowding between the hydrogen atoms of the phenyl ring and the adjacent atoms on the quinazolinone ring can raise the potential energy of certain conformations. libretexts.org

Torsional Strain: This arises from the repulsion between electron clouds in adjacent bonds. The molecule will tend to adopt a staggered conformation to minimize this strain. libretexts.org

Dihedral Angle: The angle between the plane of the phenyl ring and the plane of the quinazolinone ring (the dihedral or torsional angle) is a key parameter. Energy minima correspond to the most stable conformations, while energy maxima represent transition states between them.

Computational methods are used to explore the conformational space of a molecule and identify its most stable, low-energy conformers. cwu.edu Techniques like "Conformational Search" and "Energy Profile" in molecular modeling software can systematically rotate flexible bonds and calculate the energy of each resulting conformation. cwu.edu For the 6-phenyl derivative, the phenyl group is likely to adopt a pseudo-equatorial position relative to the quinazolinone ring system to minimize steric clashes. The analysis of the potential energy surface helps identify the global minimum energy conformation, which is often the most biologically relevant one.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies in drug discovery used to identify new lead compounds from large chemical databases. The quinazolinone scaffold has been extensively studied using these methods to discover inhibitors for a variety of biological targets. eco-vector.comnih.govcnr.it

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic groups (HY)

Positive/Negative Ionizable groups

Pharmacophore models can be generated using two main approaches:

Ligand-based: This method is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and extracting the common chemical features responsible for their activity. nih.gov

Structure-based: When the crystal structure of the target protein with a bound ligand is available, a pharmacophore model can be derived directly from the key interactions observed in the binding site. cnr.it

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening workflow. This process involves searching large databases of chemical compounds (such as ZINC, PubChem, or commercial libraries) to find molecules that match the pharmacophoric features. eco-vector.com The hits from this initial screening are then typically subjected to further filtering steps, such as molecular docking, to predict their binding affinity and orientation within the target's active site. nih.gov

Studies on quinazolinone derivatives have successfully used this approach to identify novel inhibitors. For instance, pharmacophore models for EGFR inhibitors often include features like a hydrogen bond acceptor corresponding to the N1 atom of the quinazoline ring, a hydrogen bond interaction with the carbonyl group, and an aromatic ring feature. frontiersin.org Similarly, models for acetylcholinesterase inhibitors have identified key aromatic and hydrogen bond acceptor features within the quinazolinone scaffold. nih.gov

Examples of Pharmacophore Models for Quinazolinone Derivatives
Target EnzymePharmacophore Model FeaturesReference Application
Acetylcholinesterase (AChE)AAAHR (3 Acceptors, 1 Hydrophobe, 1 Aromatic Ring)Identification of novel inhibitors for Alzheimer's disease. nih.gov
Epidermal Growth Factor Receptor (EGFR)Features for H-bond with Met793, hydrophobic interactions.Screening for potential anticancer agents. frontiersin.org
Bromodomain-containing protein 9 (BRD9)H-bond acceptor (carbonyl group), aromatic rings.Discovery of epigenetic reader binders. cnr.it
VEGFR-2HBA/HBD features for DFG motif interaction.Design of new anti-proliferative agents. dovepress.com

The combination of pharmacophore modeling and virtual screening provides an efficient and cost-effective method to navigate the vast chemical space and prioritize compounds for synthesis and biological testing, significantly accelerating the drug discovery process for agents based on the this compound scaffold.

Future Research Directions and Therapeutic Potential of 6 Phenylquinazolin 4 3h One

Design and Synthesis of Advanced 6-Phenylquinazolin-4(3H)-one Derivatives

The future development of this compound as a therapeutic scaffold hinges on the design and synthesis of advanced derivatives with improved potency, selectivity, and pharmacokinetic profiles. Synthetic strategies will likely focus on modifications at various positions of the quinazolinone core and the appended phenyl ring.

A common synthetic route to quinazolin-4(3H)-one derivatives involves the cyclization of anthranilic acid derivatives. nih.gov For the synthesis of 6-phenyl derivatives, a key strategy would involve the use of a 6-halo-quinazolin-4(3H)-one intermediate, which can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, with phenylboronic acid. cnr.it This approach allows for the introduction of a diverse range of substituted phenyl groups at the 6-position.

Future synthetic efforts will likely explore:

Derivatization of the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro, amino groups) on the 6-phenyl ring to probe structure-activity relationships (SAR). nih.gov

Modifications at the 2- and 3-positions: Synthesis of analogues with different substituents at the 2- and 3-positions of the quinazolinone ring to modulate biological activity and physicochemical properties. researchgate.net

Hybrid Molecules: Conjugation of the this compound scaffold with other pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action. mdpi.com

The following table outlines potential synthetic strategies for generating diverse this compound derivatives:

Strategy Description Key Reagents/Conditions Potential Outcome
Suzuki CouplingPalladium-catalyzed cross-coupling of a 6-halo-quinazolin-4(3H)-one with various substituted phenylboronic acids.Pd catalyst (e.g., Pd(PPh3)4), base, solventA library of 6-(substituted-phenyl)quinazolin-4(3H)-ones.
Modifications at N-3Alkylation or arylation of the nitrogen at position 3 of the quinazolinone ring.Alkyl/aryl halides, baseDerivatives with altered solubility and target-binding interactions.
Functionalization at C-2Introduction of various groups (e.g., amino, thio, alkyl) at the 2-position.Varies depending on the desired substituent.Modulation of biological activity and potential for new target interactions.

Exploration of Novel Biological Targets and Mechanisms of Action

Quinazolin-4(3H)-one derivatives are known to interact with a wide range of biological targets, with a significant focus on protein kinases involved in cancer signaling pathways. nih.govmdpi.com Future research on this compound will aim to identify novel biological targets and elucidate their mechanisms of action.

Potential Biological Targets:

Tyrosine Kinases: Epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and other receptor and non-receptor tyrosine kinases are well-established targets for quinazolinone-based inhibitors. nih.govdovepress.com Derivatives of this compound will likely be screened for their inhibitory activity against a panel of kinases to identify potent and selective inhibitors.

Serine/Threonine Kinases: Aurora kinases, which play a crucial role in mitosis, are another important class of targets for quinazolinone derivatives. nih.gov Investigating the effect of this compound analogues on these kinases could lead to the development of novel anti-mitotic agents.

Other Enzymes and Proteins: Recent studies have shown that quinazolinone derivatives can also target other proteins such as poly(ADP-ribose) polymerase (PARP) and bromodomain-containing protein 4 (BRD4), which are involved in DNA repair and epigenetic regulation, respectively. researchgate.netrjpbr.com Screening this compound derivatives against these and other emerging targets could uncover novel therapeutic opportunities.

The mechanism of action of these derivatives is often attributed to their ability to competitively bind to the ATP-binding pocket of kinases. nih.gov However, allosteric inhibition is also a possibility that warrants investigation. nih.gov Understanding the precise molecular interactions between the this compound scaffold and its biological targets will be crucial for rational drug design.

Co-crystallization Studies and Structural Biology for Target Elucidation

A critical aspect of modern drug discovery is the elucidation of the three-dimensional structure of a ligand-protein complex. Co-crystallization of this compound derivatives with their biological targets, followed by X-ray crystallography, will provide invaluable insights into their binding modes.

This structural information will be instrumental in:

Understanding Structure-Activity Relationships (SAR): Visualizing the interactions between the compound and the target protein at an atomic level will help explain why certain structural modifications lead to enhanced or diminished activity. patsnap.com

Guiding Rational Drug Design: The crystal structure can be used to design new derivatives with improved affinity and selectivity by identifying opportunities for additional favorable interactions.

Elucidating Mechanisms of Resistance: In the context of cancer therapy, understanding how mutations in the target protein affect drug binding can aid in the design of next-generation inhibitors that can overcome drug resistance.

While obtaining high-quality co-crystal structures can be challenging, the information they provide is indispensable for the successful development of a new drug candidate. In the absence of experimental structures, molecular modeling techniques such as docking can provide predictive insights into the binding mode. nih.gov

Potential for Lead Optimization and Preclinical Development

Key aspects of lead optimization include:

Improving Potency and Selectivity: Fine-tuning the structure of the lead compound to maximize its activity against the desired target while minimizing off-target effects. This often involves the synthesis and testing of a large number of analogues.

Enhancing ADME Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for ensuring that it can reach its target in the body at therapeutic concentrations and be cleared in a safe manner. In silico ADME prediction tools can be used to guide the design of compounds with favorable pharmacokinetic profiles. rjpbr.com

Assessing Preclinical Efficacy and Safety: The optimized lead compound will then be subjected to a battery of in vitro and in vivo preclinical studies to evaluate its efficacy in disease models and to assess its safety profile.

The following table summarizes the key stages in the preclinical development of a this compound derivative:

Stage Objective Typical Assays/Studies
Lead Optimization Improve potency, selectivity, and ADME properties.SAR studies, in vitro ADME assays (e.g., solubility, metabolic stability), in silico modeling.
In Vitro Efficacy Demonstrate activity in cellular models of disease.Cell proliferation assays, target engagement assays, mechanism of action studies.
In Vivo Efficacy Evaluate therapeutic effect in animal models.Xenograft models (for cancer), other relevant animal models of disease.
Preclinical Safety Assess potential toxicity.In vitro cytotoxicity assays, in vivo toxicology studies in animal models.

The successful navigation of these stages will be critical in determining whether a this compound derivative can be advanced into clinical trials for the treatment of human diseases.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-phenylquinazolin-4(3H)-one and its derivatives under eco-friendly conditions?

  • Methodological Answer : A solvent- and transition-metal-free synthesis involves oxidative condensation of 2-aminobenzamide and benzyl alcohol using t-BuONa as a base and O₂ as a green oxidant, yielding up to 84% product at 120°C for 24 hours . Alternatively, KAl(SO₄)₂·12H₂O (alum) catalyzes a one-pot three-component reaction of isatoic anhydride, orthoesters, and phenylhydrazine under microwave irradiation (5 minutes) or conventional heating (130 minutes), achieving yields of 80–91% .

Q. How can structural characterization of this compound derivatives be reliably performed?

  • Methodological Answer : Key techniques include:

  • NMR/IR spectroscopy : For confirming substituent positions and functional groups (e.g., C=O stretch at ~1640 cm⁻¹ in IR; aromatic protons in δ 6.5–8.5 ppm in ¹H NMR) .
  • X-ray crystallography : Resolves crystal packing and dihedral angles (e.g., quinazolinone ring vs. phenyl substituents at 88.81°) .
  • Elemental analysis/MS : Validates molecular formulas (e.g., m/z 265 [M⁺] for 2-ethyl derivatives) .

Q. What biological activities are associated with this compound scaffolds?

  • Methodological Answer : Derivatives exhibit:

  • Antioxidant activity : Electron-donating substituents (e.g., methoxy, naphthyl) enhance radical scavenging (IC₅₀ values in Table 3 of referenced studies) .
  • Antimicrobial properties : 2-Ethyl-3-(phenylamino) derivatives inhibit Staphylococcus aureus (MIC 8–16 µg/mL) via structural mimicry of folate biosynthesis intermediates .
  • Anticonvulsant effects : 6-Iodo-3-phenyl derivatives show efficacy in rodent models by modulating GABAergic pathways .

Advanced Research Questions

Q. How do reaction mechanisms differ between conventional and microwave-assisted synthesis of quinazolin-4(3H)-ones?

  • Methodological Answer : Microwave irradiation accelerates reactions via dielectric heating, reducing reaction times (e.g., 5 minutes vs. 2 hours for alum-catalyzed synthesis) . This method enhances intramolecular cyclization efficiency by reducing side reactions, as confirmed by kinetic studies and intermediate trapping experiments .

Q. What strategies resolve contradictions in substituent effects on pharmacological activity?

  • Methodological Answer :

  • SAR analysis : Compare substituent electronic profiles (e.g., electron-withdrawing Cl vs. electron-donating OMe). For example, 6-(4-fluorophenyl) derivatives show higher antioxidant activity than chlorophenyl analogs due to enhanced resonance stabilization .
  • Computational modeling : DFT calculations predict binding affinities to target enzymes (e.g., thymidylate synthase for anticancer activity) .
  • In vitro-in vivo correlation : Validate discrepancies using pharmacokinetic assays (e.g., bioavailability vs. in vitro IC₅₀) .

Q. How can catalytic efficiency be optimized in transition-metal-free quinazolinone synthesis?

  • Methodological Answer :

  • Base selection : t-BuONa outperforms K₂CO₃ in deprotonating benzyl alcohol to form reactive intermediates .
  • Solvent optimization : Ethanol enhances alum-catalyzed reactions by stabilizing charged intermediates, while solvent-free conditions reduce byproduct formation .
  • Oxygen pressure tuning : Higher O₂ partial pressure (1–3 atm) accelerates oxidative dehydrogenation steps, improving yield by 15–20% .

Q. What advanced techniques validate the role of quinazolinones in multi-target drug discovery?

  • Methodological Answer :

  • Polypharmacology profiling : Use kinase/GPCR panels to identify off-target effects (e.g., tyrosine kinase inhibition by 3-(trifluoromethyl) derivatives) .
  • Crystallographic fragment screening : Co-crystallize this compound with target proteins (e.g., PARP-1) to map binding pockets .
  • Metabolite tracking : Radiolabeled analogs (e.g., ¹⁴C at C-2) trace in vivo metabolic pathways via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.